molecular formula C13H7Cl2N3OS B2810916 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-57-6

2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2810916
CAS RN: 1004052-57-6
M. Wt: 324.18
InChI Key: GGSJWIUEGAKKRL-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound with a basic structure of thiofuran siamese pyrimidine . This compound belongs to a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur . It has wide and obvious biological activity, such as anticarcinogen, antivirus, anti-inflammatory, microbe killing, insecticide, and weed removal .


Synthesis Analysis

The synthesis of this compound involves the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The product was characterized by nuclear magnetic resonance (NMR) . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiofuran siamese pyrimidine . This structure is part of a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The product was characterized by nuclear magnetic resonance (NMR) .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research indicates that derivatives of thieno[2,3-d]pyrimidine, such as 2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, exhibit significant antimicrobial and anti-inflammatory properties. A study by Tolba, El‐Dean, Ahmed, and Hassanien (2018) synthesized new thieno[2,3-d]pyrimidine derivatives, which demonstrated remarkable activity against fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Antibacterial and Antifungal Activity

In 2020, Kahveci, Doğan, Menteşe, Sellitepe, and Kart reported the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showing higher antifungal activity against Candida fungus species compared to fluconazole. These compounds also exhibited better antibacterial activity than their benzothieno derivatives (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Antiproliferative Activity

A 2017 study by Atapour-Mashhad et al. focused on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, revealing significant cytotoxic and proapoptotic effects on MCF-7 cell lines (Atapour-Mashhad et al., 2017).

Potential in Cancer Cell Growth Inhibition

Zhang, Liu, Hou, Cao, Dai, Yu, and Huang (2019) synthesized new thieno[2,3-d]pyrimidin-4(3H)-ones derivatives and tested them for cancer cell growth inhibition. One of the compounds demonstrated the ability to inhibit multiple types of cancer cells, showing strong anti-proliferative effects against A549 cell lines with minimal toxicity to normal cells (Zhang et al., 2019).

Future Directions

The future directions for the research and development of this compound could involve further exploration of its wide and obvious biological activity . Given its potential as an anticarcinogen, antivirus, anti-inflammatory, microbe killing, insecticide, and weed removal , it could become a new medicine and compounds for agricultural application .

properties

IUPAC Name

2,4-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-7-1-2-8(10(15)5-7)12(19)18-11-9-3-4-20-13(9)17-6-16-11/h1-6H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSJWIUEGAKKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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